tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate
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Overview
Description
tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate: is a heterocyclic compound with a unique structure that includes a thienoazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate typically involves the bromination of a thienoazepine precursor followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thienoazepine ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild heating.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or hydrogen peroxide (H2O2) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Its thienoazepine core is of interest for designing molecules with potential therapeutic effects, such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thienoazepine ring system can interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it could interact with enzymes or receptors involved in key biological processes .
Comparison with Similar Compounds
tert-Butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate: This compound has a similar structure but with a pyridine ring instead of an azepine ring.
tert-Butyl 2-formyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate: This compound features a formyl group instead of a bromine atom.
Uniqueness: tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate is unique due to its combination of a bromine atom and a thienoazepine ring system.
Properties
IUPAC Name |
tert-butyl 2-bromo-4,6,7,8-tetrahydrothieno[3,2-c]azepine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-13(2,3)17-12(16)15-6-4-5-10-9(8-15)7-11(14)18-10/h7H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICKSXKGRYQRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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